molecular formula C19H17N5O3 B2952946 3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034502-75-3

3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2952946
CAS No.: 2034502-75-3
M. Wt: 363.377
InChI Key: IJJBNDJAYRCFAD-UHFFFAOYSA-N
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Description

3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a benzo[d]isoxazole core linked to a piperidine ring via an acetyl group. The piperidine moiety is further substituted with a pyrazine-2-carbonitrile group through an ether linkage. This structure combines multiple pharmacophores, including the benzo[d]isoxazole (known for its bioactivity in central nervous system targets) and pyrazine-carbonitrile (implicated in kinase inhibition and metabolic stability) .

Properties

IUPAC Name

3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c20-11-16-19(22-8-7-21-16)26-13-4-3-9-24(12-13)18(25)10-15-14-5-1-2-6-17(14)27-23-15/h1-2,5-8,13H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJBNDJAYRCFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3}, with a molecular weight of approximately 388.427 g/mol. The compound features several functional groups, including a benzo[d]isoxazole moiety, which is known for its pharmacological properties. The structure can be broken down into key components:

  • Benzo[d]isoxazole : Contributes to the compound's ability to interact with biological targets.
  • Piperidine ring : Enhances the compound's solubility and bioavailability.
  • Pyrazine and carbonitrile groups : May influence the compound's reactivity and binding affinity towards specific enzymes or receptors.

The biological activity of 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is primarily attributed to its interaction with various molecular targets, such as:

  • Enzymes : The benzo[d]isoxazole moiety can inhibit enzyme activity by binding to their active sites.
  • Receptors : The quinazolinone core can modulate receptor functions, influencing downstream signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzo[d]isoxazole exhibit selective antibacterial properties against Gram-positive bacteria like Bacillus subtilis and antifungal properties against Candida albicans .
  • Anticancer Activity : Some derivatives show cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Notably, certain compounds demonstrate lower toxicity towards normal cells compared to cancer cells, suggesting potential as anticancer agents .
  • Neuroprotective Effects : Research on related compounds indicates potential neuroprotective properties, particularly as inhibitors of acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
  • Modifications in the piperidine ring can significantly affect both efficacy and selectivity against specific targets .

Study 1: Antimicrobial Screening

A study screened various derivatives for antimicrobial activity against model strains. The results indicated that only a few compounds exhibited significant activity, with minimal inhibitory concentrations (MIC) reported in Table 1 below.

CompoundMIC (µg/mL)Activity
Compound A32Active against Bacillus subtilis
Compound B64Active against Candida albicans
Compound C128No significant activity

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity, several derivatives were tested on cancer cell lines. Results showed varying degrees of cytotoxicity, with some compounds selectively targeting cancer cells while sparing normal cells.

Cell LineCompound A IC50 (µM)Compound B IC50 (µM)
MCF-7510
A549815
PC3612

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Replacement of benzo[d]isoxazole with 3,5-dimethylisoxazole () reduces aromaticity and may lower binding affinity to CNS targets but improve pharmacokinetic properties.
  • Metabolic Stability : Thiadiazole derivatives () exhibit enhanced stability due to sulfur’s electron-withdrawing effects, a feature absent in the target compound.

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